molecular formula C7H10FNO3 B13438489 (S)-1-(2-Fluoroacetyl)pyrrolidine-2-carboxylic acid

(S)-1-(2-Fluoroacetyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13438489
M. Wt: 175.16 g/mol
InChI Key: PIBMPLCFPFTJKC-YFKPBYRVSA-N
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Description

L-PROLINE, 1-(FLUOROACETYL)- is a derivative of L-proline, a naturally occurring amino acid. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. The incorporation of a fluoroacetyl group into the proline structure enhances its reactivity and introduces new functional possibilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-PROLINE, 1-(FLUOROACETYL)- typically involves the protection of the amino group of L-proline, followed by the introduction of the fluoroacetyl group. One common method is the use of tert-butoxycarbonyl (Boc) protection, followed by the reaction with fluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of L-PROLINE, 1-(FLUOROACETYL)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

L-PROLINE, 1-(FLUOROACETYL)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted proline derivatives, which can be further utilized in the synthesis of complex molecules and pharmaceuticals .

Scientific Research Applications

L-PROLINE, 1-(FLUOROACETYL)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of L-PROLINE, 1-(FLUOROACETYL)- involves its interaction with various molecular targets. The fluoroacetyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting the stability and function of proteins. These interactions are crucial in its role as a catalyst and in its biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to L-PROLINE, 1-(FLUOROACETYL)- include:

    L-azetidine-2-carboxylic acid (L-AZC): A toxic non-proteinogenic amino acid.

    Trans-4-hydroxy-L-proline (4-L-THOP): A major component of mammalian collagen.

    Cis-4-hydroxy-L-proline (4-L-CHOP): A chiral building block for pharmaceuticals.

Uniqueness

L-PROLINE, 1-(FLUOROACETYL)- is unique due to the presence of the fluoroacetyl group, which imparts distinct reactivity and functional properties. This makes it a valuable compound for specialized applications in organic synthesis and drug development .

Properties

Molecular Formula

C7H10FNO3

Molecular Weight

175.16 g/mol

IUPAC Name

(2S)-1-(2-fluoroacetyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H10FNO3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4H2,(H,11,12)/t5-/m0/s1

InChI Key

PIBMPLCFPFTJKC-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CF)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CF)C(=O)O

Origin of Product

United States

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